(Z)-3-[5-(4-bromophenyl)furan-2-yl]-1-morpholin-4-ylprop-2-en-1-one
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Overview
Description
(Z)-3-[5-(4-bromophenyl)furan-2-yl]-1-morpholin-4-ylprop-2-en-1-one is a synthetic organic compound that features a furan ring substituted with a bromophenyl group and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[5-(4-bromophenyl)furan-2-yl]-1-morpholin-4-ylprop-2-en-1-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The furan ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Morpholine Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various products such as furanones and carboxylic acids.
Reduction: Reduction reactions can convert the furan ring into dihydrofuran derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Products include furanones, carboxylic acids, and aldehydes.
Reduction: Products include dihydrofuran derivatives.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine
Drug Development: Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Biological Probes: Used in the development of probes for studying biological processes.
Industry
Materials Science:
Polymers: Used in the synthesis of polymers with specific characteristics.
Mechanism of Action
The mechanism of action of (Z)-3-[5-(4-bromophenyl)furan-2-yl]-1-morpholin-4-ylprop-2-en-1-one involves its interaction with specific molecular targets. The bromophenyl group and the furan ring can interact with enzymes and receptors, modulating their activity. The morpholine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromophenyl)furan-2-carbonitrile: Similar structure but with a nitrile group instead of the morpholine moiety.
N’-[(Z)-[5-(4-bromophenyl)furan-2-yl]methylidene]ethoxycarbohydrazide: Contains an ethoxycarbohydrazide group instead of the morpholine moiety.
Uniqueness
Structural Features: The combination of the bromophenyl group, furan ring, and morpholine moiety makes (Z)-3-[5-(4-bromophenyl)furan-2-yl]-1-morpholin-4-ylprop-2-en-1-one unique.
Properties
IUPAC Name |
(Z)-3-[5-(4-bromophenyl)furan-2-yl]-1-morpholin-4-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c18-14-3-1-13(2-4-14)16-7-5-15(22-16)6-8-17(20)19-9-11-21-12-10-19/h1-8H,9-12H2/b8-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYNBPVUYOCNPX-VURMDHGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C=C\C2=CC=C(O2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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